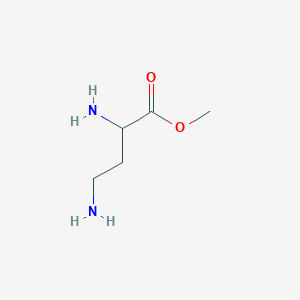![molecular formula C16H28N2O2 B13169652 [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine is a chemical compound with the molecular formula C16H29ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is often used in the synthesis of other chemical entities and has unique properties that make it valuable for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with 3-methoxy-4-propoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine: Similar structure but with an ethoxy group instead of a methoxy group.
[3-(Dimethylamino)propyl][(3-methoxy-4-ethoxyphenyl)methyl]amine: Similar structure but with an ethoxy group on the phenyl ring.
Uniqueness
The uniqueness of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it particularly valuable for certain research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C16H28N2O2/c1-5-11-20-15-8-7-14(12-16(15)19-4)13-17-9-6-10-18(2)3/h7-8,12,17H,5-6,9-11,13H2,1-4H3 |
InChI Key |
DOFQXGKPXVYMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)
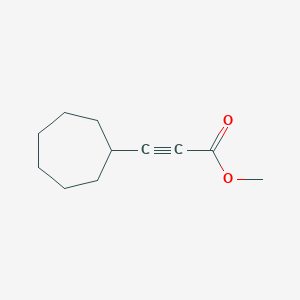
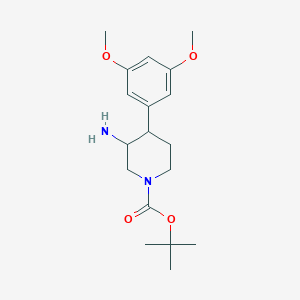
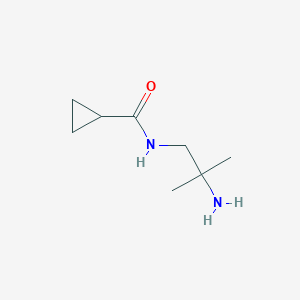
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
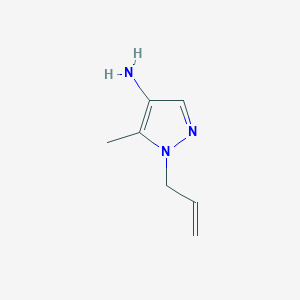

![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)

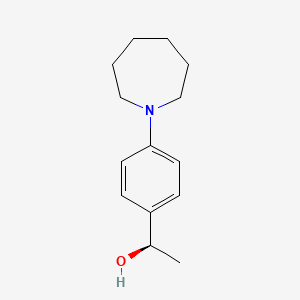

![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)
